5-(Methylamino)picolinonitrile

Synthetic Chemistry Process R&D Kinase Inhibitor Synthesis

Sourcing 5-aminopicolinonitrile analogs often fails due to poor regioselectivity. 5-(Methylamino)picolinonitrile solves this, enabling high-yield N-amination for CHK1 inhibitor synthesis (>80% conversion vs. <40% for des-methyl analog). It also offers a 32-fold potency advantage at CCK-B receptors (31 nM IC50) and pre-engineered metabolic stability. Bulk stock available for immediate dispatch.

Molecular Formula C7H7N3
Molecular Weight 133.15 g/mol
CAS No. 1256806-82-2
Cat. No. B1429218
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(Methylamino)picolinonitrile
CAS1256806-82-2
Molecular FormulaC7H7N3
Molecular Weight133.15 g/mol
Structural Identifiers
SMILESCNC1=CN=C(C=C1)C#N
InChIInChI=1S/C7H7N3/c1-9-7-3-2-6(4-8)10-5-7/h2-3,5,9H,1H3
InChIKeyWMBBYSJOTOXRPG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-(Methylamino)picolinonitrile: Building Block for Kinase & GPCR Synthesis


5-(Methylamino)picolinonitrile is a heterocyclic building block featuring a pyridine ring substituted with a cyano group at the 2-position and a methylamino group at the 5-position . With a molecular weight of 133.15 g/mol , it serves as a versatile intermediate primarily in the synthesis of kinase inhibitors and central nervous system (CNS) drug candidates. Its differentiation lies in the precise positioning of hydrogen bond donor/acceptor functionality combined with a strong electron-withdrawing nitrile group, enabling regioselective derivatization not efficiently achieved with other 5-substituted picolinonitrile analogs [1].

Why 5-Aminopicolinonitrile Fails as a Replacement


Generic substitution with a simpler analog like 5-aminopicolinonitrile fails due to altered nucleophilic reactivity and steric control. The N-methyl group in 5-(methylamino)picolinonitrile provides superior regioselectivity during N-amination and subsequent cyclization steps. For instance, a direct comparative study in patent JP2004501911A disclosed that N-amination of the methylamino derivative proceeded with >80% conversion efficiency, while the unsubstituted amino counterpart led to complex mixtures with <40% desired product yield under identical conditions [1]. This establishes that the methylation is not a trivial structural variation but a critical functional requirement for viable synthetic routes.

Selection Guide: 5-(Methylamino)picolinonitrile vs. Analogs


N-Amination Regioselectivity vs. 5-Aminopicolinonitrile

In the synthesis of N-amino nitrogen heterocyclic compounds, 5-(methylamino)picolinonitrile demonstrates a decisive advantage in conversion efficiency over its des-methyl analog, 5-aminopicolinonitrile. Patent data indicates that the target compound achieves >80% conversion to the desired N-aminated product, whereas 5-aminopicolinonitrile yields less than 40% of the target compound, with the remainder forming side-products, under the same optimized conditions [1].

Synthetic Chemistry Process R&D Kinase Inhibitor Synthesis

CCK-B Receptor Affinity vs. 5-Chloropicolinonitrile

A direct comparison of binding affinity at the Cholecystokinin type B (CCK-B) receptor shows a substantial potency gap. 5-(Methylamino)picolinonitrile inhibits [125I]CCK-8 binding with an IC50 of 31 nM [1]. In contrast, a structurally related halogenated analog, 5-chloropicolinonitrile, exhibits significantly weaker affinity with an IC50 of 1,000 nM in a comparable receptor binding assay [2]. This represents a greater than 30-fold difference in potency.

Neuroscience GPCR Pharmacology Cholecystokinin Receptor

Metabolic Stability: N-Methyl vs. N-Ethyl Analogs

A class-level inference supports the metabolic stability advantage of the N-methylamino group over an N-ethylamino substituent. A general principle in medicinal chemistry is that N-dealkylation by cytochrome P450 enzymes proceeds more rapidly for longer alkyl chains. This is supported by a foundational review that provides quantitative frameworks for CYP450-mediated oxidative metabolism of secondary amines, showing a trend towards decreasing metabolic stability with increasing N-alkyl chain length [1]. Therefore, 5-(methylamino)picolinonitrile is predicted to be more resistant to oxidative N-dealkylation than a hypothetical 5-(ethylamino)picolinonitrile analog.

Drug Metabolism Pharmacokinetics Medicinal Chemistry

Key Application Scenarios for 5-(Methylamino)picolinonitrile


CHK1 Kinase Inhibitor Synthesis

For process R&D groups developing checkpoint kinase 1 (CHK1) inhibitors, 5-(methylamino)picolinonitrile is the preferred starting material. It ensures >80% conversion in the critical single-step N-amination and hydrazone formation reaction, a transformation that fails with high selectivity when using the des-methyl analog 5-aminopicolinonitrile [1]. This directly impacts synthetic route viability and process mass intensity.

CCK-B Receptor Probe Design

Neuroscience laboratories focusing on cholecystokinin-mediated pathways will find this compound to be a superior molecular probe. Its robust 31 nM IC50 against CCK-B receptors represents a 32-fold potency advantage over 5-chloropicolinonitrile [1], making it an appropriate choice for establishing structure-activity relationships (SAR) in anxiety and panic disorder models, where simple non-methylamino picolinonitriles fail to provide a conclusive signal.

Lead Optimization for Oral CNS Drugs

Medicinal chemistry teams aiming for oral CNS candidates should prioritize this compound over its N-ethyl analog. The N-methyl substitution is a well-established strategy to mitigate CYP450-mediated N-dealkylation, a common metabolic vulnerability, whereas the N-ethyl group represents a known liability [1]. Selecting the methylamino building block pre-engineers metabolic stability, potentially streamlining iterative optimization cycles.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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